molecular formula C7H5F6NOS B1399810 3-Fluoro-5-(pentafluorosulfur)benzamide CAS No. 1240256-88-5

3-Fluoro-5-(pentafluorosulfur)benzamide

Cat. No. B1399810
M. Wt: 265.18 g/mol
InChI Key: HOLSCWIIFRPMDH-UHFFFAOYSA-N
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Description

3-Fluoro-5-(pentafluorosulfur)benzamide (also known as 3-Fluoro-5-(pentafluorosulfanyl)-benzoic acid or Fpfba) is an organic compound belonging to the family of aromatic carboxylic acids. It is a colorless solid that is soluble in water and has a molecular weight of 248.2 g/mol. Fpfba has a wide range of applications in the field of scientific research and has been used in a variety of laboratory experiments.

Scientific Research Applications

Antitumor and Chemotherapeutic Potential

  • 3-Fluoro-5-(pentafluorosulfur)benzamide derivatives have been explored for their antitumor properties. A study examined a related benzamide derivative, MS-27-275, noting its ability to inhibit human histone deacetylase, an enzyme linked with cancer progression. This compound induced cell cycle changes and exhibited strong antitumor efficacy in various human tumor cell lines, suggesting potential as a novel chemotherapeutic agent (Saito et al., 1999).

Antimicrobial Properties

  • Compounds structurally related to 3-Fluoro-5-(pentafluorosulfur)benzamide, particularly fluoro and trifluoromethyl derivatives, have been studied for their antimicrobial activities. Research has indicated that these compounds exhibit significant antifungal and antibacterial activities, especially against Gram-positive microorganisms and fungi (Carmellino et al., 1994).

Synthetic Chemistry and Drug Design

  • In the realm of synthetic chemistry, 3-Fluoro-5-(pentafluorosulfur)benzamide and its derivatives are utilized in the synthesis of various compounds. One study reported on the synthesis of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, a compound related to 3-Fluoro-5-(pentafluorosulfur)benzamide, highlighting its application in creating novel (pentafluorosulfanyl)benzenes with unique substitution patterns (Ajenjo et al., 2016).

Fluorination Reactions in Organic Chemistry

  • Fluorinated benzamides, including those similar to 3-Fluoro-5-(pentafluorosulfur)benzamide, have been a focus in organic chemistry for their unique reactivity. Studies have explored the reactivity of such compounds in palladium-catalyzed direct arylations, revealing that fluorine substituents can significantly influence regioselectivity in these reactions (Laidaoui et al., 2016).

Structural Studies

  • The crystal structure of compounds similar to 3-Fluoro-5-(pentafluorosulfur)benzamide has been studied, providing insights into their molecular geometry and interactions. For instance, the crystal structures of various N-[2-(trifluoromethyl)phenyl]benzamides have been reported, which can provide a better understanding of the structural properties of fluorinated benzamides (Suchetan et al., 2016).

Novel Synthetic Methods

  • Novel synthetic methods involving 3-Fluoro-5-(pentafluorosulfur)benzamide and its derivatives have been developed. For example, the efficient synthesis of fluorinated benzamides for potential neuroleptic applications has been explored, utilizing diethylaminosulfur trifluoride (DAST) as a key reagent (Mukherjee, 1990).

properties

IUPAC Name

3-fluoro-5-(pentafluoro-λ6-sulfanyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F6NOS/c8-5-1-4(7(14)15)2-6(3-5)16(9,10,11,12)13/h1-3H,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOLSCWIIFRPMDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)S(F)(F)(F)(F)F)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F6NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101180795
Record name (OC-6-21)-[3-(Aminocarbonyl)-5-fluorophenyl]pentafluorosulfur
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101180795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-5-(pentafluorosulfur)benzamide

CAS RN

1240256-88-5
Record name (OC-6-21)-[3-(Aminocarbonyl)-5-fluorophenyl]pentafluorosulfur
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1240256-88-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (OC-6-21)-[3-(Aminocarbonyl)-5-fluorophenyl]pentafluorosulfur
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101180795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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